molecular formula C14H13N5O2S B032560 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid CAS No. 708218-22-8

2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid

Cat. No. B032560
M. Wt: 315.35 g/mol
InChI Key: SAQKWFACCBDYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • "2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid" belongs to a class of compounds involving substituted purines, which are of significant interest due to their wide range of biological activities. These compounds are often explored for their immunostimulatory and immunomodulatory potentials (Doláková et al., 2005).

Synthesis Analysis

  • Synthesis of similar compounds involves the Strecker synthesis from corresponding purines, indicating a potential pathway for the synthesis of "2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid" (Doláková et al., 2005).
  • Other methods include the reaction of hydrazides with specific acids in water, providing a 'green' synthesis approach for similar sulfur-containing compounds (Horishny & Matiychuk, 2020).

Molecular Structure Analysis

  • The molecular structure of "2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid" can be characterized using techniques such as NMR, LCMS, and IR spectroscopy, as evidenced in the characterization of similar compounds (Fathima et al., 2021).

Chemical Reactions and Properties

  • Compounds with similar structures exhibit a range of reactions including sulfanyl radical addition-cyclization, indicative of the reactive nature of the sulfanyl group in such compounds (Miyata et al., 2002).

Physical Properties Analysis

  • The physical properties such as solubility and melting points can be inferred from studies on similar sulfur-containing compounds. For instance, the solubility and melting point of mercaptosuccinic acid derivatives have been explored (Shiraiwa et al., 1998).

Scientific Research Applications

Immunobiological Activity

2-Amino-3-(purin-9-yl)propanoic acids, closely related to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid, have been studied for their immunostimulatory and immunomodulatory potency. Some compounds in this category, especially the 2-amino-6-sulfanylpurine derivative, significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, augmenting NO biosynthesis triggered primarily by IFN-gamma (Doláková et al., 2005).

Antitumor Activity

Compounds like 2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole, which are structurally similar to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid, have shown promising in vitro antitumor activity against cell lines such as L1210, CHO, and HL60. These compounds have been evaluated for their potential as antitumor agents through various assays (Fathima et al., 2021).

Synthesis of Heteroatomic Compounds for Biological Activity

Novel sulfur- and nitrogen-containing compounds, including derivatives of thiourea and acetophenone, have been synthesized and shown to exhibit significant biological activities. These compounds, related to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid, demonstrate antioxidant effects and potential for drug development (Farzaliyev et al., 2020).

Synthesis of Novel Schiff Bases for Antimicrobial Activity

A series of new Schiff bases have been synthesized using compounds structurally similar to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid. These have been evaluated for their antibacterial and antifungal activity, showcasing the potential of such compounds in antimicrobial applications (Mange et al., 2013).

Enzymatic Activation Studies

Compounds related to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid have been used in studies related to enzymatic activation, particularly in the context of reactions involving esters of thiolcarboxylic acids and aromatic amines. These studies contribute to our understanding of enzymatic processes in biological systems (Schwyzer & Hürlimann, 1954).

properties

IUPAC Name

2-[(3-benzyl-6-imino-7H-purin-8-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTOBZKIQAIYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=C(N3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.